N-cyclohexyl-2-(propanoylamino)benzamide
Description
N-Cyclohexyl-2-(propanoylamino)benzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a propanoylamino (propionamide) substituent at the 2-position of the benzoyl ring.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36g/mol |
IUPAC Name |
N-cyclohexyl-2-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)18-14-11-7-6-10-13(14)16(20)17-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
PWIYNYQZCMUDNH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and synthesis details:
Key Observations :
- Synthetic Yields : Piperazine derivatives (e.g., ) exhibit moderate yields (58–70%), suggesting feasible synthesis routes for similar compounds.
- Functional Group Diversity : Substituents like phenylacetyl () or piperazinylidene () introduce steric or electronic effects critical for target binding in drug discovery.
Spectroscopic and Analytical Data
- NMR Shifts: The cyclohexyl group typically resonates at δ 1.2–2.0 ppm (¹H NMR) and δ 25–35 ppm (¹³C NMR) . Propanoylamino’s methyl groups appear at δ 1.0–1.2 ppm (CH₃) and δ 2.3–2.5 ppm (COCH₂) in analogs like .
- IR Spectroscopy :
- HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 386.199 for vs. 293.176 for the target compound) .
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